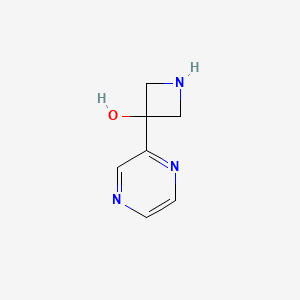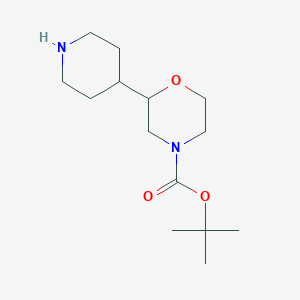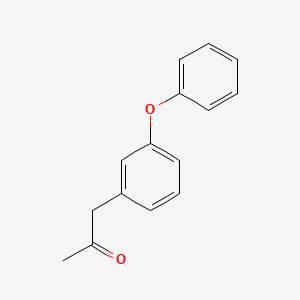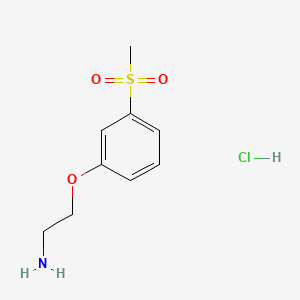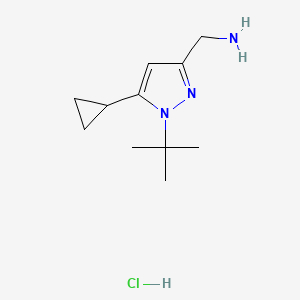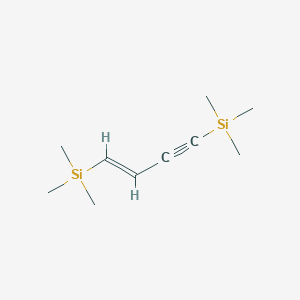
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- typically involves the reaction of trimethylsilyl chloride with buten-3-yne-1,4-diyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps, such as distillation or chromatography, to remove any impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the silicon atoms, forming siloxanes.
Reduction: Reduction reactions often involve the addition of hydrogen to the compound, resulting in the formation of silanes with lower oxidation states.
Substitution: In substitution reactions, one or more of the organic groups attached to the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
Applications De Recherche Scientifique
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- exerts its effects involves the interaction of the silicon atoms with other molecules or surfaces. The silicon atoms can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds and materials. These interactions are facilitated by the unique electronic properties of silicon, which allow it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- include:
Trimethylsilyl chloride: An organosilicon compound used in organic synthesis and as a precursor for other silanes.
Triethylsilane: Another organosilicon compound used as a reducing agent in chemical reactions.
Uniqueness
What sets Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- apart from these similar compounds is its unique structure, which includes both buten-3-yne and trimethylsilyl groups. This structure imparts distinct chemical properties, making it particularly useful in specific applications where other silanes may not be as effective .
Propriétés
Formule moléculaire |
C10H20Si2 |
|---|---|
Poids moléculaire |
196.44 g/mol |
Nom IUPAC |
trimethyl-[(E)-4-trimethylsilylbut-1-en-3-ynyl]silane |
InChI |
InChI=1S/C10H20Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,1-6H3/b9-7+ |
Clé InChI |
LEBUQQGWWZFMIB-VQHVLOKHSA-N |
SMILES isomérique |
C[Si](C)(C)/C=C/C#C[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C=CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


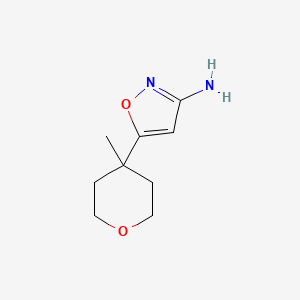
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
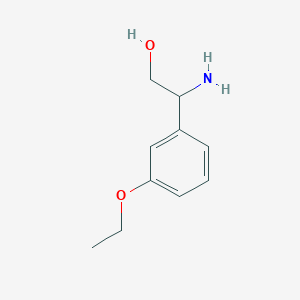
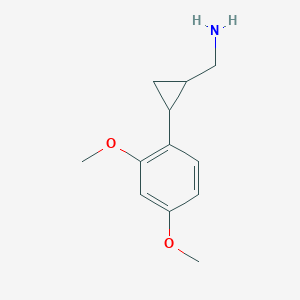
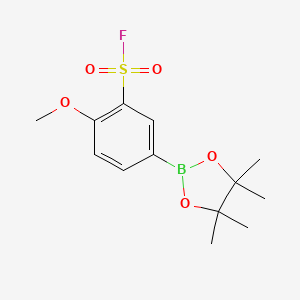
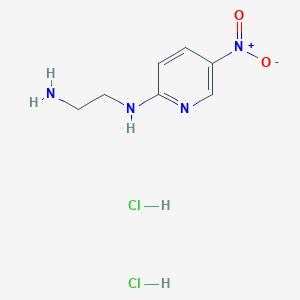
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)


